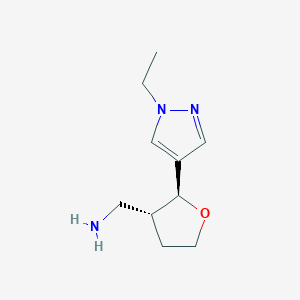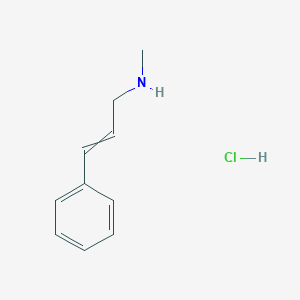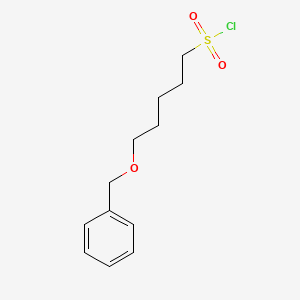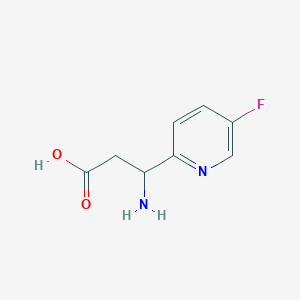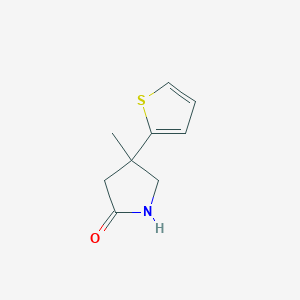
4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one is a heterocyclic organic compound that features a pyrrolidinone ring substituted with a methyl group and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-2-pyrrolidinone with thiophene-2-carbaldehyde under acidic or basic conditions to facilitate the formation of the desired product. The reaction may be carried out in solvents such as ethanol or dimethylformamide, with catalysts like p-toluenesulfonic acid or sodium hydroxide to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: 4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-ol.
Substitution: Halogenated or alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The thiophene ring can interact with biological macromolecules, influencing their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-4-(thiophen-3-YL)pyrrolidin-2-one: Similar structure but with the thiophene ring attached at a different position.
4-Methyl-4-(furan-2-YL)pyrrolidin-2-one: Contains a furan ring instead of a thiophene ring.
4-Methyl-4-(pyridin-2-YL)pyrrolidin-2-one: Features a pyridine ring instead of a thiophene ring.
Uniqueness: 4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H11NOS |
|---|---|
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
4-methyl-4-thiophen-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H11NOS/c1-9(5-8(11)10-6-9)7-3-2-4-12-7/h2-4H,5-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
JQFSCPCDIXYKAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)NC1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


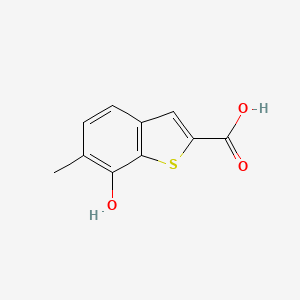
![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13326463.png)
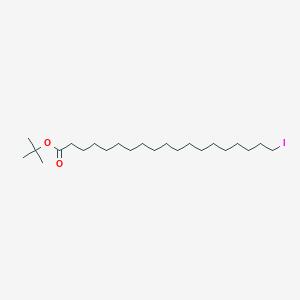
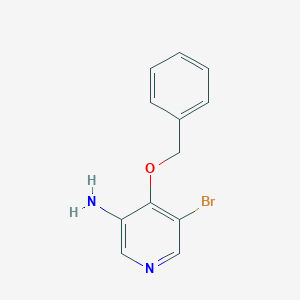

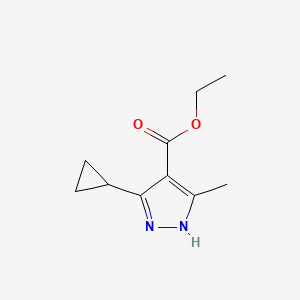
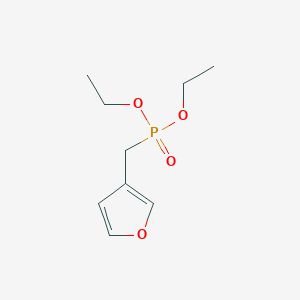
![1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol](/img/structure/B13326508.png)

